molecular formula C28H26FN3O4S B11074862 Ethyl 4-({[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11074862
M. Wt: 519.6 g/mol
InChI Key: HXRUNLXSIBMFSB-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[3-(2-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a methylphenyl group, and an imidazolidinyl ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[3-(2-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the imidazolidinyl ring and the subsequent attachment of the fluorobenzyl and methylphenyl groups. Common synthetic routes may include:

    Formation of the Imidazolidinyl Ring: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.

    Attachment of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the imidazolidinyl intermediate.

    Attachment of the Methylphenyl Group: Similar to the fluorobenzyl group, the methylphenyl group can be attached via nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[3-(2-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its reactivity and applications.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

ETHYL 4-({2-[3-(2-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, possibly due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[3-(2-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting Cellular Membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

ETHYL 4-({2-[3-(2-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-({2-[3-(4-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE: Differing only in the position of the fluorine atom on the benzyl group.

    ETHYL 4-({2-[3-(2-CHLOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE: Featuring a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    ETHYL 4-({2-[3-(2-FLUOROBENZYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE: With variations in the substituents on the imidazolidinyl ring or the benzoate group, leading to different chemical and biological properties.

Properties

Molecular Formula

C28H26FN3O4S

Molecular Weight

519.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O4S/c1-3-36-27(35)19-10-12-21(13-11-19)30-25(33)16-24-26(34)32(22-14-8-18(2)9-15-22)28(37)31(24)17-20-6-4-5-7-23(20)29/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

HXRUNLXSIBMFSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3F)C4=CC=C(C=C4)C

Origin of Product

United States

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